molecular formula C18H26N6O2 B5465459 1-[4-(2-Hydroxyethylamino)-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-2-methyl-3-pyrazol-1-ylpropan-1-one

1-[4-(2-Hydroxyethylamino)-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-2-methyl-3-pyrazol-1-ylpropan-1-one

Cat. No.: B5465459
M. Wt: 358.4 g/mol
InChI Key: WUDBCILWNPTJTF-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxyethylamino)-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-2-methyl-3-pyrazol-1-ylpropan-1-one is a complex organic compound with a unique structure that includes a pyrimidoazepine core, a pyrazole ring, and a hydroxyethylamino group

Preparation Methods

The synthesis of 1-[4-(2-Hydroxyethylamino)-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-2-methyl-3-pyrazol-1-ylpropan-1-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidoazepine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimidoazepine core.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction with suitable reagents.

    Attachment of the Hydroxyethylamino Group: The hydroxyethylamino group is attached via a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[4-(2-Hydroxyethylamino)-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-2-methyl-3-pyrazol-1-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethylamino group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

1-[4-(2-Hydroxyethylamino)-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-2-methyl-3-pyrazol-1-ylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxyethylamino)-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-2-methyl-3-pyrazol-1-ylpropan-1-one involves its interaction with specific molecular targets. The hydroxyethylamino group may facilitate binding to enzymes or receptors, while the pyrazole and pyrimidoazepine rings contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 1-[4-(2-Hydroxyethylamino)-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-2-methyl-3-pyrazol-1-ylpropan-1-one include:

    Pyrimidoazepines: Compounds with a similar core structure but different substituents.

    Pyrazole Derivatives: Compounds with a pyrazole ring and various functional groups.

    Hydroxyethylamino Compounds: Molecules containing the hydroxyethylamino group attached to different cores.

Properties

IUPAC Name

1-[4-(2-hydroxyethylamino)-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-2-methyl-3-pyrazol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-13(12-24-8-3-6-20-24)18(26)23-9-4-15-16(5-10-23)21-14(2)22-17(15)19-7-11-25/h3,6,8,13,25H,4-5,7,9-12H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDBCILWNPTJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCN(CC2)C(=O)C(C)CN3C=CC=N3)C(=N1)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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